1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride is a chemical compound with a unique structure that combines a cyclobutane ring with a pyrrolidine moiety
Vorbereitungsmethoden
The synthesis of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride typically involves the reaction of cyclobutanone with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 60-80°C. The product is then purified through recrystallization or chromatography techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or tetrahydrofuran, and controlled temperatures ranging from -20°C to 100°C. The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Wirkmechanismus
The mechanism of action of 1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .
Vergleich Mit ähnlichen Verbindungen
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-aminedihydrochloride can be compared with similar compounds such as:
1-[(Pyrrolidin-1-yl)methyl]cyclobutan-1-ol: This compound has a hydroxyl group instead of an amine, leading to different reactivity and applications.
Cyclobutanone derivatives: These compounds share the cyclobutane ring but differ in their substituents, affecting their chemical properties and uses.
Pyrrolidine derivatives: Compounds with the pyrrolidine moiety but different ring structures or substituents, offering a range of functionalities and applications.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H20Cl2N2 |
---|---|
Molekulargewicht |
227.17 g/mol |
IUPAC-Name |
1-(pyrrolidin-1-ylmethyl)cyclobutan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H18N2.2ClH/c10-9(4-3-5-9)8-11-6-1-2-7-11;;/h1-8,10H2;2*1H |
InChI-Schlüssel |
GHLXRQLZRUJRSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)CC2(CCC2)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.